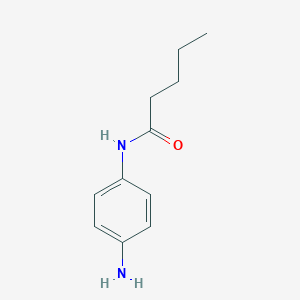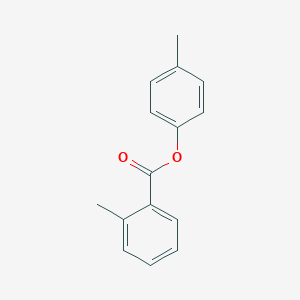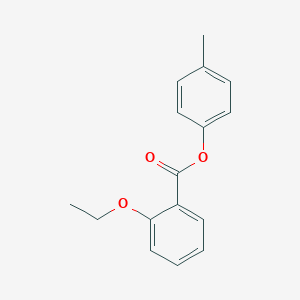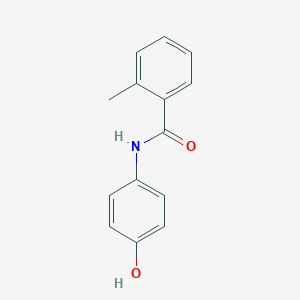
N-(4-Hydroxyphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-2-methylbenzamide, also known as HMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is commonly used as a research tool for studying various biological processes.
Scientific Research Applications
Metabolic Conversion and Stability : N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide, indicating the metabolic conversion and stability of N-(4-Hydroxyphenyl)-2-methylbenzamide related compounds in biological systems (Ross et al., 1983).
Electrochemical Biosensors : A modified N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the electrocatalytic determination of glutathione and piroxicam, demonstrating its potential in sensitive biosensing applications (Karimi-Maleh et al., 2014).
Molecular Structure Analysis : The molecular structure of crystalline forms of derivatives, including N-(4-Hydroxyphenyl)-2-methylbenzamide, has been studied for their potential in treating a range of disorders, underscoring the compound's significance in pharmaceutical research (Norman, 2008).
Kinetics and Mechanism Studies : Kinetic studies on the hydrolysis of N-(2'-hydroxyphenyl)benzamide under highly alkaline conditions have provided insights into the reaction mechanisms and rates, relevant to both environmental and pharmacological contexts (Sim et al., 2009).
Memory Enhancement Research : Derivatives of N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated as potential memory enhancers, demonstrating acetylcholinesterase-inhibiting activity, indicating their potential in treating cognitive disorders (Piplani et al., 2018).
Antibacterial and Antifungal Properties : Some boron complexes of N-(4-Hydroxyphenyl)-2-methylbenzamide derivatives have shown remarkable fungicidal and bactericidal properties, suggesting their use in antimicrobial applications (Pandey & Singh, 2000).
Molecular Docking and Antibacterial Evaluation : A series of derivatives have been synthesized and characterized, with molecular docking studies indicating potential antibacterial properties against various pathogens, underscoring their significance in medicinal chemistry (Ravichandiran et al., 2015).
properties
CAS RN |
22978-52-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-13(10)14(17)15-11-6-8-12(16)9-7-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
OGBLLVHAQZADRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)

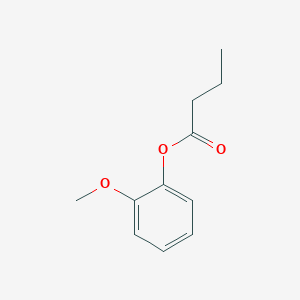


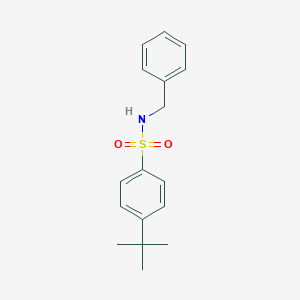
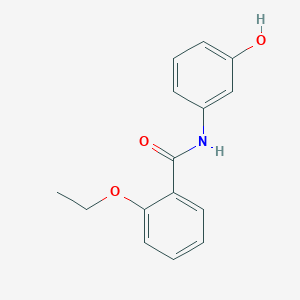
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

